molecular formula C4H10O3 B1583058 Methoxy(methoxymethoxy)methane CAS No. 628-90-0

Methoxy(methoxymethoxy)methane

Cat. No. B1583058
Key on ui cas rn: 628-90-0
M. Wt: 106.12 g/mol
InChI Key: NSPJNIDYTSSIIY-UHFFFAOYSA-N
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Patent
US09120774B2

Procedure details

The preparation of intermediate 6 is described and illustrated below. The coumarin phenol 7 was converted to the methoxymethyl ether using methoxymethyl chloride and Hunig's base in Dimethylformamide. The free aniline, liberated through hydrogenolysis with 10% Pd/C and hydrogen in tetrahydrofuran from 7, was coupled with acid chloride 9 to give benzamide 10. Subsequent cleavage of the methoxymethyl ether with 4N hydrochloride in dioxane provided phenol 6 in high yield.
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
coumarin phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C(OC)=O)=CC=1CC=C)(=O)C.C(OC1C=CC(C(OC)=O)=CC=1CC=C(C)C)(=O)C.COCOCOC.COCCl.CCN(C(C)C)C(C)C.NC1C=CC=CC=1.[H][H].[CH3:66][O:67][C:68]1[CH:69]=[C:70]([O:79]COC)[C:71]([CH3:78])=[C:72]([O:74]COC)[CH:73]=1>CN(C)C=O.O1CCCC1.[Pd]>[CH3:66][O:67][C:68]1[CH:69]=[C:70]([OH:79])[C:71]([CH3:78])=[C:72]([OH:74])[CH:73]=1

Inputs

Step One
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1)CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
coumarin phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1)CC=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=C(C1)OCOC)C)OCOC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=C(C1)O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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